molecular formula C27H32F3N3O3 B11556096 1-[4-(Hexyloxy)phenyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

1-[4-(Hexyloxy)phenyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11556096
M. Wt: 503.6 g/mol
InChI Key: LSYUVVHOSITGHF-UHFFFAOYSA-N
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Description

1-[4-(Hexyloxy)phenyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,5-dione core, a hexyloxyphenyl group, and a trifluoromethylphenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Hexyloxy)phenyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Hexyloxy)phenyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[4-(Hexyloxy)phenyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Hexyloxy)phenyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methoxy)phenyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
  • 1-[4-(Ethoxy)phenyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

Uniqueness

1-[4-(Hexyloxy)phenyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione stands out due to its hexyloxy group, which imparts unique physicochemical properties, such as increased lipophilicity and potential for enhanced membrane permeability. These characteristics may contribute to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C27H32F3N3O3

Molecular Weight

503.6 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C27H32F3N3O3/c1-2-3-4-5-17-36-23-11-9-21(10-12-23)33-25(34)19-24(26(33)35)32-15-13-31(14-16-32)22-8-6-7-20(18-22)27(28,29)30/h6-12,18,24H,2-5,13-17,19H2,1H3

InChI Key

LSYUVVHOSITGHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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